1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione
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Overview
Description
1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a piperidine ring, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Acylation of Piperidine: The piperidine ring is acylated with the benzodioxole derivative to form the intermediate compound.
Cyclization: The intermediate is then cyclized with cyclopropyl isocyanate to form the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The imidazolidine-2,4-dione core can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione is unique due to its combination of a benzodioxole moiety with a piperidine ring and an imidazolidine-2,4-dione core. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
1-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c24-18(10-13-1-4-16-17(9-13)28-12-27-16)21-7-5-14(6-8-21)22-11-19(25)23(20(22)26)15-2-3-15/h1,4,9,14-15H,2-3,5-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIACPWOLUMZJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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